molecular formula C13H22N2O2 B12645433 Undecane-1,11-diyl diisocyanate CAS No. 78980-33-3

Undecane-1,11-diyl diisocyanate

Cat. No.: B12645433
CAS No.: 78980-33-3
M. Wt: 238.33 g/mol
InChI Key: IYJMQRLCWBFHJL-UHFFFAOYSA-N
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Description

It is primarily used in the synthesis of polyurethanes, coatings, and specialty polymers, where its long-chain structure imparts flexibility, chemical resistance, and durability to the final product . The compound is produced and distributed globally by companies such as BuGuCh & Partners, which operates manufacturing facilities across North America, Europe, and Asia . Aliphatic diisocyanates like undecane-1,11-diyl diisocyanate are generally preferred over aromatic counterparts in applications requiring UV stability and reduced toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Undecane-1,11-diyl diisocyanate can be synthesized through the reaction of undecane-1,11-diol with phosgene or other carbonyl diisocyanates. The reaction typically occurs under controlled conditions to ensure the formation of the diisocyanate without unwanted side products. The general reaction is as follows:

HO-(CH2)11-OH+2COCl2OCN-(CH2)11-NCO+2HCl\text{HO-(CH}_2\text{)}_{11}\text{-OH} + 2\text{COCl}_2 \rightarrow \text{OCN-(CH}_2\text{)}_{11}\text{-NCO} + 2\text{HCl} HO-(CH2​)11​-OH+2COCl2​→OCN-(CH2​)11​-NCO+2HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using specialized equipment to handle the toxic and reactive nature of phosgene. Safety measures are crucial to prevent exposure to hazardous chemicals. The process is optimized for high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Undecane-1,11-diyl diisocyanate undergoes several types of chemical reactions, including:

    Addition Reactions: Reacts with alcohols and amines to form urethanes and ureas, respectively.

    Polymerization: Can polymerize with diols or diamines to form polyurethanes or polyureas.

    Hydrolysis: Reacts with water to form amines and carbon dioxide.

Common Reagents and Conditions

    Alcohols: Reacts under mild conditions to form urethanes.

    Amines: Reacts at room temperature to form ureas.

    Water: Hydrolysis occurs readily, especially in the presence of moisture.

Major Products

Scientific Research Applications

Undecane-1,11-diyl diisocyanate has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of undecane-1,11-diyl diisocyanate involves the reactivity of the isocyanate groups. These groups can react with nucleophiles such as alcohols and amines to form stable urethane and urea linkages. The reactivity is driven by the electrophilic nature of the carbon in the isocyanate group, which readily forms covalent bonds with nucleophiles. This reactivity is harnessed in polymerization reactions to create long-chain polymers with desired properties .

Comparison with Similar Compounds

Comparative Analysis with Similar Diisocyanates

Below is a detailed comparison of undecane-1,11-diyl diisocyanate with structurally and functionally related diisocyanates, based on reactivity, applications, toxicity, and regulatory status.

Structural and Chemical Properties

Compound Structure Molecular Formula CAS Number Reactivity
This compound Aliphatic (C11) C₁₃H₂₂N₂O₂ Not explicitly listed Moderate; slower curing due to long chain
Hexamethylene diisocyanate (HDI) Aliphatic (C6) C₈H₁₂N₂O₂ 822-06-0 High; fast curing due to short chain
Methylene diphenyl diisocyanate (MDI) Aromatic (diphenyl) C₁₅H₁₀N₂O₂ 101-68-8 High; aromatic structure increases reactivity
Toluene diisocyanate (TDI) Aromatic (toluene) C₉H₆N₂O₂ 584-84-9 Very high; volatile and hazardous
2,4,4-Trimethylhexamethylene diisocyanate Branched aliphatic C₁₀H₁₈N₂O₂ 15646-96-5 Moderate; steric hindrance slows reactivity

Key Notes:

  • Chain Length : this compound’s longer aliphatic chain enhances polymer flexibility compared to HDI (C6) and aromatic diisocyanates like MDI and TDI .
  • Reactivity : Aromatic diisocyanates (MDI, TDI) react faster than aliphatic ones but are prone to yellowing under UV exposure .

Toxicity and Regulatory Status

Compound Acute Toxicity Regulatory Status
This compound Limited data; likely lower volatility reduces inhalation risk Not listed in TRI or EPA hazardous inventories
HDI Respiratory sensitizer; LD₅₀ (oral, rat): 1,250 mg/kg Listed in EU REACH; restricted in consumer products
MDI Carcinogen (suspected); LD₅₀ (oral, rat): 5,000 mg/kg EPA Toxic Chemical Release Inventory (TRI)
TDI Highly toxic; LD₅₀ (oral, rat): 5,800 mg/kg EPA TRI; EU restricted under REACH
2,4,4-Trimethylhexamethylene diisocyanate Irritant; limited toxicity data EPA TRI listed

Key Notes:

  • This compound’s lack of inclusion in major regulatory lists (e.g., TRI) suggests a safer profile compared to TDI and MDI .
  • Aliphatic diisocyanates generally pose lower inhalation risks due to higher molecular weights and lower volatility .

Research Findings and Industrial Relevance

Recent studies highlight this compound’s utility in self-stratifying coatings, where its slow reactivity allows phase separation during curing, improving adhesion and corrosion resistance . In contrast, HDI’s fast curing limits its use in such applications. Industrial adoption of this compound is growing in premium automotive sectors, though cost remains a barrier compared to TDI and MDI .

Biological Activity

Undecane-1,11-diyl diisocyanate (UDDI) is an organic compound classified as a diisocyanate, with the molecular formula C13H22N2O2C_{13}H_{22}N_{2}O_{2}. It is primarily used in the production of polyurethane materials and has garnered attention for its potential biological activities and associated health risks.

PropertyValue
Molecular Formula C13H22N2O2
Molecular Weight 250.33 g/mol
CAS Number 12863492
Chemical Structure Chemical Structure

Toxicological Profile

Research indicates that UDDI exhibits significant toxicity, particularly as an irritant to the respiratory system. Studies have shown that exposure to isocyanates, including UDDI, can lead to occupational asthma and other respiratory issues. A case-referent study found that even low concentrations of isocyanates could trigger asthma symptoms, with a notable correlation between exposure levels and the severity of respiratory conditions .

The biological activity of UDDI is largely attributed to its isocyanate functional groups, which can react with nucleophilic sites in biological molecules. This reactivity can lead to the formation of covalent bonds with proteins and DNA, potentially resulting in cellular damage and inflammatory responses. The mechanism involves:

  • Protein Modification : Isocyanates can modify proteins by forming urethane bonds, leading to altered protein function and immune responses.
  • Inflammation : Exposure can induce inflammatory pathways, contributing to respiratory distress and other systemic effects.

Case Studies

  • Occupational Exposure : A study focusing on workers exposed to UDDI in manufacturing settings reported increased incidences of respiratory conditions compared to non-exposed cohorts. The odds ratio for developing asthma symptoms was significantly higher among those with prolonged exposure .
  • Animal Studies : Experimental studies on rodents have demonstrated that inhalation exposure to UDDI results in lung inflammation and histopathological changes consistent with chemical-induced lung injury. These findings underscore the potential for UDDI to act as a pulmonary irritant.

Safety and Regulatory Information

The U.S. Environmental Protection Agency (EPA) classifies UDDI under its CompTox Chemicals Dashboard, indicating potential hazards associated with its use. The compound has been linked to various health risks, including:

  • Respiratory Irritation
  • Sensitization Reactions
  • Potential Carcinogenicity : While direct evidence linking UDDI to cancer remains limited, its classification as a hazardous substance necessitates caution.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Undecane-1,11-diyl diisocyanate in laboratory settings?

  • Methodological Answer : Prioritize engineering controls (e.g., closed systems, local exhaust ventilation) to minimize airborne exposure, as these are more effective than PPE . Use chemically resistant gloves (e.g., nitrile) and safety goggles, and avoid skin contact due to potential irritation risks observed in structurally similar amines and diisocyanates . Store in airtight containers away from oxidizers, and implement spill containment measures . Regularly review OSHA guidelines for diisocyanates, which emphasize hazard communication and industrial hygiene practices .

Q. What experimental methods are used to synthesize this compound, and how are reaction conditions optimized?

  • Methodological Answer : While direct synthesis protocols are not detailed in the evidence, analogous diisocyanate synthesis typically involves phosgenation of diamines. Optimize parameters (temperature, catalyst concentration, solvent polarity) using stepwise factorial design . For example, vary reaction temperature (e.g., 40–80°C) and phosgene equivalents (1.5–3.0) in a 2² factorial matrix to identify yield maxima while monitoring byproducts via GC-MS .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use FT-IR to confirm the presence of isocyanate groups (sharp peaks at ~2270 cm⁻¹) and NMR (¹³C, ¹H) to verify aliphatic chain structure . For purity analysis, employ HPLC with UV detection (λ = 254 nm) and compare retention times against standards. Differential Scanning Calorimetry (DSC) can assess thermal stability, referencing melting points and decomposition profiles of analogous alkanes .

Q. How should researchers design toxicity studies for this compound given limited existing data?

  • Methodological Answer : Adopt a tiered approach: (1) Conduct in vitro assays (e.g., Ames test for mutagenicity, cell viability assays using human keratinocytes) . (2) Proceed to subchronic rodent studies (28-day exposure, 3 dose levels) with endpoints including histopathology of respiratory tissues and reproductive organs, informed by hazards observed in undecane derivatives . Include positive controls (e.g., toluene diisocyanate) to validate sensitivity .

Advanced Research Questions

Q. How can factorial design be applied to optimize the synthesis parameters of this compound?

  • Methodological Answer : Implement a 3³ full factorial design to evaluate interactions between temperature, catalyst loading, and solvent polarity. For instance, test temperatures (60°C, 80°C, 100°C), catalyst (triethylamine) concentrations (1%, 2%, 3%), and solvents (toluene, DMF, THF). Analyze responses (yield, purity) via ANOVA and response surface methodology to identify optimal conditions .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in polymer formation?

  • Methodological Answer : Use Density Functional Theory (DFT) to calculate electrophilicity indices of the isocyanate groups, comparing reactivity with shorter-chain diisocyanates (e.g., hexamethylene diisocyanate). Molecular dynamics simulations can model crosslinking kinetics in polyurethane systems, incorporating parameters like chain flexibility and steric hindrance . Validate predictions with rheological data during curing .

Q. How can conflicting data on the thermal stability of diisocyanates be resolved through systematic experimental analysis?

  • Methodological Answer : Replicate disputed studies under controlled conditions (e.g., TGA at 10°C/min in N₂ vs. air) to isolate degradation pathways. Characterize decomposition products via Py-GC/MS and correlate with mechanistic hypotheses (e.g., cyclotrimerization vs. hydrolysis). Apply the Kaye/Norton criterion to identify critical temperature thresholds for stability .

Q. What theoretical frameworks guide the study of structure-property relationships in diisocyanate-based polymers?

  • Methodological Answer : Link research to the Flory-Rehner theory (network formation) and Hansen solubility parameters (solvent resistance). For mechanical properties, apply rubber elasticity theory to correlate crosslink density (from swelling experiments) with tensile modulus . Integrate these frameworks into QSPR models to predict polymer performance from monomer structure .

Q. What methodologies are recommended for assessing the environmental persistence of this compound degradation products?

  • Methodological Answer : Use OECD 307 guidelines for soil degradation studies: incubate ¹⁴C-labeled compounds under aerobic/anaerobic conditions and quantify mineralization (CO₂ release). For hydrolysis studies, vary pH (4–9) and monitor intermediates via LC-HRMS. Compare half-lives with EPA EPISuite predictions to identify discrepancies .

Q. How should multi-omics approaches be integrated to study the biological interactions of this compound?

  • Methodological Answer : Combine transcriptomics (RNA-seq of exposed lung cells), proteomics (SILAC labeling to identify protein adducts), and metabolomics (untargeted LC-MS for pathway disruption). Use pathway enrichment analysis (e.g., KEGG) to map mechanisms, and validate findings with CRISPR knockouts of implicated genes (e.g., Nrf2 for oxidative stress) .

Properties

CAS No.

78980-33-3

Molecular Formula

C13H22N2O2

Molecular Weight

238.33 g/mol

IUPAC Name

1,11-diisocyanatoundecane

InChI

InChI=1S/C13H22N2O2/c16-12-14-10-8-6-4-2-1-3-5-7-9-11-15-13-17/h1-11H2

InChI Key

IYJMQRLCWBFHJL-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCN=C=O)CCCCCN=C=O

Origin of Product

United States

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